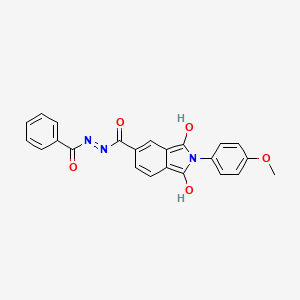
N-(4-methylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
描述
N-(4-methylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a member of the thiophene class of compounds and is commonly used as a tool compound in the study of various biological processes. In
作用机制
The mechanism of action of N-(4-methylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide is complex and not fully understood. It is known to inhibit the activity of various enzymes and receptors, including monoamine oxidase B (MAO-B) and the dopamine transporter. This compound is metabolized in the brain to MPP+, which is toxic to dopaminergic neurons and can lead to the degeneration of these neurons. This degeneration is thought to be the cause of the Parkinson's-like syndrome that can result from exposure to this compound.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and other behavioral effects. This compound has also been shown to inhibit the activity of MAO-B, which can lead to increased levels of dopamine and other neurotransmitters in the brain. This compound has been shown to have toxic effects on dopaminergic neurons, leading to the degeneration of these neurons and the development of Parkinson's-like symptoms.
实验室实验的优点和局限性
N-(4-methylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying various biological processes. This compound is also relatively easy to synthesize, making it readily available for use in experiments. However, there are also limitations to the use of this compound in lab experiments. It is a toxic compound that can be hazardous to handle, and its effects on biological systems can be complex and difficult to interpret.
未来方向
There are several future directions for the study of N-(4-methylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide. One area of research is the development of new compounds that can mimic the effects of this compound without the toxic side effects. Another area of research is the use of this compound in the study of drug addiction and other neurological disorders. Finally, the study of the mechanism of action of this compound and its effects on biological systems is an ongoing area of research that may lead to new insights into the workings of the brain and other biological processes.
科学研究应用
N-(4-methylphenyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on biological systems, including the inhibition of various enzymes and receptors. This compound has been used in the study of Parkinson's disease, as it has been shown to cause a syndrome similar to Parkinson's in humans and animals. This compound has also been used in the study of drug addiction, as it has been shown to increase dopamine release in the brain.
属性
IUPAC Name |
N-(4-methylphenyl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-5-7-14(8-6-13)18-17(20)16-11-15(12-23-16)24(21,22)19-9-3-2-4-10-19/h5-8,11-12H,2-4,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSXGMVLWFMRQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3613217.png)

![3-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)amino]carbonyl}phenyl acetate](/img/structure/B3613243.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3613255.png)
![methyl 3-{[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}propanoate](/img/structure/B3613260.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3613269.png)
![4-({[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B3613272.png)
![4-[5-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-furyl]benzoic acid](/img/structure/B3613282.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3613286.png)
![methyl ({3-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitrophenyl}thio)acetate](/img/structure/B3613290.png)
![2-{[5-(5-chloro-4-methyl-2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3613295.png)
